Methyl 2-amino-5-iodothiazole-4-carboxylate
Overview
Description
Methyl 2-amino-5-iodothiazole-4-carboxylate (MAITC) is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound belongs to the thiazole family and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis of α-Aminopyrrole Derivatives
Methyl 5-aminopyrrole-3-carboxylates, derived from 4-methyleneisoxazol-3-ones, have been synthesized using a process involving cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation. This synthesis demonstrates the potential of methyl 2-amino-5-iodothiazole-4-carboxylate in producing pyrrole-containing products, highlighting its utility in organic synthesis and drug design (Galenko et al., 2019).
Role in Antibiotic Synthesis
The compound has been used in the synthesis of methyl 2-[2-(1-amino)ethenyl-bithiazolyl] thiazoline-4-carboxylate, an important partial skeleton of the macrobicyclic peptide antibiotic cyclothiazomycin. This highlights its importance in the development of new antibiotics (Shin et al., 1995).
Catalysis and Synthesis Applications
Methyl 4-aminopyrrole-2-carboxylates were synthesized in a one-pot mode using a relay catalytic cascade reaction, demonstrating the compound's utility in facilitating complex chemical transformations (Galenko et al., 2015).
Transformations in Organic Synthesis
Methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, prepared from this compound, was transformed into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, showcasing its versatility in the synthesis of complex organic molecules (Žugelj et al., 2009).
Synthesis of Thiazolecarboxylic Acid Derivatives
The acylation and methylation of 2-amino-4-methylthiazole-5-carboxylic acid derivatives, closely related to methyl 2-amino-5-iodothiazole-4-carboxylate, indicate its potential in the creation of diverse chemical entities (Dovlatyan et al., 2004).
Utilization in Molecular Nutrition Research
The compound's derivatives play a role in the formation of advanced glycation end-products, which have implications in studying the effects of these compounds in diabetes and neurodegenerative diseases (Nemet et al., 2006).
properties
IUPAC Name |
methyl 2-amino-5-iodo-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O2S/c1-10-4(9)2-3(6)11-5(7)8-2/h1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMPVMCGXIVDJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-iodothiazole-4-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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